4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Pharmaceutical formulation Analytical method development Salt selection

Analytical laboratories validating Febuxostat ANDA methods face quantification errors when using the free base or HCl salt as a surrogate reference standard. The correct hydrobromide salt-Febuxostat Impurity 31-is essential for accurate impurity profiling per ICH Q3A/Q3B guidelines. • Water-soluble HBr salt (vs. water-insoluble free base) enables direct aqueous HPLC mobile phase preparation without DMSO co-solvents • Supplied with comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS data for regulatory submission • Consistent batch-to-batch purity supports robust method validation across multi-year ANDA development programs

Molecular Formula C10H10BrNOS
Molecular Weight 272.16 g/mol
CAS No. 1172835-03-8
Cat. No. B1384498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide
CAS1172835-03-8
Molecular FormulaC10H10BrNOS
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC=C(C=C2)O.Br
InChIInChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H
InChIKeyAOSROIZJLXYMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-1,3-thiazol-2-yl)phenol Hydrobromide: Overview & Procurement


4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide (CAS 1172835-03-8) is a hydrobromide salt of a phenolic thiazole derivative, with the free base (4-(4-methylthiazol-2-yl)phenol) bearing the CAS number 138330-01-5 [1]. This compound is structurally characterized by a 4-methylthiazole ring linked to a para-phenolic group. It is formally classified as Febuxostat Impurity 31, a known process-related impurity of the xanthine oxidase inhibitor Febuxostat [2]. In research and industrial contexts, it is primarily utilized as an analytical reference standard for pharmaceutical quality control and method validation, as well as a building block in the synthesis of biologically active thiazole-containing molecules [1]. The hydrobromide salt form is supplied with detailed certificates of analysis, making it suitable for rigorous regulatory submissions [2].

4-(4-Methyl-1,3-thiazol-2-yl)phenol Hydrobromide: Why Substitution Fails


Generic substitution between 4-(4-methyl-1,3-thiazol-2-yl)phenol hydrobromide (CAS 1172835-03-8), its free base form (CAS 138330-01-5), and its hydrochloride salt (CAS 29302-63-4) is not a straightforward equivalency in critical research and analytical workflows. Salt formation is a recognized strategy to modify physicochemical properties [1]. While the free base has a computed XLogP3 of 2.7, indicating moderate lipophilicity, the hydrobromide salt form is reported to be soluble in water, a property that significantly diverges from the free base's limited aqueous solubility [2]. This difference in solubility directly impacts formulation, handling, and analytical method development, particularly in reversed-phase HPLC where the salt's ionic character affects retention time and peak shape. Furthermore, in the context of pharmaceutical impurity analysis, the specific salt form is crucial for accurate quantification against a reference standard of the identical salt . Using the free base or an alternative salt as a substitute introduces error in purity assessments and method validation studies for Abbreviated New Drug Applications (ANDAs), making the correct salt form non-interchangeable.

4-(4-Methyl-1,3-thiazol-2-yl)phenol Hydrobromide: Head-to-Head Evidence


Solubility Advantage Over Free Base

The hydrobromide salt of 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS 1172835-03-8) demonstrates a marked difference in aqueous solubility compared to its free base counterpart (CAS 138330-01-5). The free base is described as insoluble in water and soluble in alcohol, whereas the hydrobromide salt is reported as 'Soluble in water' by suppliers . This conversion from a water-insoluble to a water-soluble entity is a direct consequence of salt formation, which increases ionic character and improves wettability and dissolution rate [1].

Pharmaceutical formulation Analytical method development Salt selection

Regulatory Identity: Febuxostat Impurity 31

This specific hydrobromide salt (CAS 1172835-03-8) and its related free base are definitively identified as 'Febuxostat Impurity 31', a known process-related impurity of the anti-gout drug Febuxostat . Unlike other structurally related phenolic thiazoles that may possess generic antioxidant or antimicrobial properties, this compound has a singular, well-defined role in pharmaceutical quality control. It is explicitly required for the development and validation of analytical methods (e.g., stability-indicating RP-HPLC), method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Febuxostat [1].

Pharmaceutical analysis Quality control Impurity profiling Regulatory compliance

Antioxidant & Antimicrobial: Phenolic vs. Non-Phenolic

While specific quantitative data for the hydrobromide salt itself is absent in primary literature, its structural class—phenolic thiazoles—exhibits well-documented antioxidant and antimicrobial properties that differentiate it from non-phenolic thiazole analogs. A 2021 study by Marc et al. on a congeneric series of phenolic thiazoles reported DPPH radical scavenging activity and significant anti-Pseudomonas aeruginosa activity, with compounds 7a and 8a showing high potency against P. aeruginosa ATCC 27853 compared to norfloxacin [1]. The presence of a phenolic group is a key structural determinant for this dual activity, enabling both radical scavenging and metal chelation . This class-level evidence supports the utility of 4-(4-methyl-1,3-thiazol-2-yl)phenol hydrobromide as a scaffold for developing novel antioxidants or antimicrobial agents, in contrast to thiazoles lacking the phenolic moiety which may show diminished or absent radical scavenging capacity [1].

Antioxidant activity Antimicrobial research Thiazole SAR Medicinal chemistry

4-(4-Methyl-1,3-thiazol-2-yl)phenol Hydrobromide: Key Applications


Febuxostat Impurity Reference Standard

This compound is the essential and designated reference standard (Febuxostat Impurity 31) for the development, validation, and routine quality control testing of the anti-gout drug Febuxostat. Analytical laboratories and generic pharmaceutical manufacturers procure this exact salt for use in stability-indicating HPLC methods, ensuring compliance with ICH guidelines for impurity profiling in ANDA submissions [1].

Aqueous Chemistry & Formulation

Researchers requiring a water-soluble form of the phenolic thiazole scaffold for aqueous-phase reactions, bioconjugation, or early-stage formulation development select the hydrobromide salt over the water-insoluble free base. This is based on the differential solubility profile that avoids the need for organic co-solvents like DMSO or ethanol, which may be undesirable in certain biological assays .

Antioxidant/Antimicrobial SAR Scaffold

Medicinal chemists investigating structure-activity relationships (SAR) for dual antioxidant and antimicrobial agents procure this compound as a key building block. The class-level evidence for phenolic thiazoles indicates that the 4-methylthiazole-phenol core is a promising scaffold for generating derivatives with optimized radical scavenging and metal-chelating properties, particularly against Pseudomonas species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.